molecular formula C12H19N3O8S B077402 2-S-Glutathionyl acetate CAS No. 10463-61-3

2-S-Glutathionyl acetate

Cat. No. B077402
CAS RN: 10463-61-3
M. Wt: 365.36 g/mol
InChI Key: WBINJBFJLWYSJZ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-S-Glutathionyl acetate is a naturally occurring compound that plays a crucial role in maintaining cellular homeostasis. It is a derivative of glutathione, which is a tripeptide consisting of glutamic acid, cysteine, and glycine. Glutathione is an important antioxidant that protects cells from oxidative stress and maintains cellular redox balance. 2-S-Glutathionyl acetate is synthesized by the conjugation of glutathione with acetic acid and has been found to possess several biochemical and physiological properties that make it an important molecule in scientific research.

Scientific Research Applications

  • Role in Metabolite Conjugation : 2-S-Glutathionyl acetate is formed in the liver as a metabolite conjugate during the oxidation of vinylidene chloride by microsomal cytochrome P-450. This metabolite plays a role in the covalent modification of proteins and reduced glutathione (GSH), which may have implications in understanding the metabolism of certain carcinogens and hepatotoxins (Liebler, Meredith, & Guengerich, 1985).

  • Relevance in Proteomic Analysis : In a proteomic study of cyanobacteria, glutathionylation (including compounds like 2-S-Glutathionyl acetate) was identified as a key mechanism for signal transduction and regulation of protein function, especially under oxidative stress conditions (Chardonnet et al., 2015).

  • Involvement in Antioxidant Defense : A study on the Keap1-Nrf2 pathway, crucial for cellular defense against oxidative stress, identified that the reactivity of cysteine residues, potentially including reactions with compounds like 2-S-Glutathionyl acetate, is essential for inducing phase 2 enzymes for protection against carcinogens and oxidants (Dinkova-Kostova et al., 2002).

  • Cardiac Myofilament Function : In cardiac physiology, 2-S-Glutathionylation of myosin binding protein C (cMyBP-C) was linked to alterations in myofilament calcium sensitivity, which is significant for understanding cardiac muscle contraction and related dysfunctions (Patel, Wilder, & Solaro, 2013).

  • Cancer Research : A study on microtubules in cancer cells revealed that S-glutathionylation leads to microtubule dysfunction and cell growth inhibition, suggesting a potential approach for developing antimitotic agents in cancer therapy (Chen et al., 2012).

properties

CAS RN

10463-61-3

Product Name

2-S-Glutathionyl acetate

Molecular Formula

C12H19N3O8S

Molecular Weight

365.36 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(carboxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H19N3O8S/c13-6(12(22)23)1-2-8(16)15-7(4-24-5-10(19)20)11(21)14-3-9(17)18/h6-7H,1-5,13H2,(H,14,21)(H,15,16)(H,17,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1

InChI Key

WBINJBFJLWYSJZ-BQBZGAKWSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CSCC(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

SMILES

C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

sequence

XXG

synonyms

S-(carboxymethyl)glutathione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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